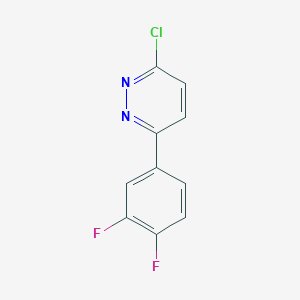

3-Chloro-6-(3,4-difluorophenyl)pyridazine

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of pyridazine chemistry, which traces its origins to the pioneering work of Emil Fischer in his classic investigation of the Fischer indole synthesis. Fischer prepared the first pyridazine through the condensation of phenylhydrazine and levulinic acid, establishing the foundation for subsequent developments in this field of heterocyclic chemistry. The parent pyridazine heterocycle was initially synthesized through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though more efficient synthetic routes were later developed starting from maleic hydrazide.

The specific interest in halogenated pyridazine derivatives, including compounds like this compound, emerged from the recognition that these heterocycles often exhibit enhanced biological activities and unique chemical properties compared to their unsubstituted counterparts. The synthesis of this compound typically involves nucleophilic substitution reactions, coupling reactions with organometallic reagents, and cyclization reactions of appropriate precursors. These synthetic approaches have been refined over time to optimize yield and purity, with contemporary methods employing controlled temperature and pH conditions to achieve the desired product formation.

The evolution of synthetic methodologies for halogenated pyridazines has been significantly influenced by advances in organofluorine chemistry and the growing appreciation for the unique properties imparted by fluorine substituents. Modern synthetic approaches to compounds like this compound often utilize dimethylformamide or dimethyl sulfoxide as solvents to facilitate nucleophilic attack and subsequent product formation. The development of these compounds has been further driven by their potential applications in pharmaceutical research, where the combination of chlorine and fluorine substituents can significantly modulate biological activity and pharmacokinetic properties.

Nomenclature and Classification within Heterocyclic Chemistry

This compound is classified systematically within the framework of heterocyclic organic chemistry as a member of the pyridazine family, which belongs to the broader category of diazines. The compound's nomenclature follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyridazine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atoms. The molecular formula of this compound is C10H5ClF2N2, with a molecular weight of 226.61 daltons.

The systematic naming convention places the chlorine atom at position 3 of the pyridazine ring and the 3,4-difluorophenyl group at position 6, reflecting the specific substitution pattern that defines this compound's unique chemical identity. This nomenclature system allows for precise identification and differentiation from other isomeric forms and related pyridazine derivatives. The compound is further classified as a halogenated pyridazine due to the presence of both chlorine and fluorine atoms in its structure.

Within the broader classification system of heterocyclic compounds, pyridazines are distinguished from other diazines such as pyrimidine and pyrazine by the adjacent positioning of their nitrogen atoms. This structural feature, combined with the specific halogen substitution pattern in this compound, places it within a specialized subset of heterocyclic compounds that exhibit unique electronic properties and reactivity patterns. The compound can be further categorized as an organic compound, specifically a halogenated aromatic heterocycle, emphasizing its aromatic character and the presence of multiple halogen substituents that significantly influence its chemical behavior.

The classification of this compound also extends to its chemical database representations, where it is assigned specific registry numbers and identifiers that facilitate its recognition in chemical literature and commercial sources. These systematic identifiers ensure consistent referencing across different research contexts and enable precise communication about this specific compound within the scientific community.

Pyridazine Framework: Fundamental Properties and Significance

The pyridazine framework underlying this compound possesses distinctive physicochemical properties that make it particularly valuable in chemical research and applications. Pyridazine itself is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, which creates a unique electronic environment with significant implications for molecular interactions and chemical reactivity. The compound exhibits aromatic character due to its six-membered ring structure with delocalized electron density, though the presence of nitrogen atoms introduces specific electronic perturbations that distinguish it from simple carbocyclic aromatic systems.

The fundamental properties of the pyridazine framework include weak basicity, characterized by a pKa of approximately 2.0, which is significantly lower than that of pyridine. This reduced basicity results from the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilize the neutral form of the molecule relative to its protonated state. The pyridazine ring also exhibits a substantial dipole moment of 4.22 Debye, which facilitates specific intermolecular interactions and can influence molecular recognition processes. This high dipole moment enables π-π stacking interactions and contributes to the unique binding properties observed in biological systems.

| Property | Pyridazine | Benzene | Pyridine | Pyrimidine |

|---|---|---|---|---|

| Dipole Moment (Debye) | 4.22 | 0 | 2.22 | 2.33 |

| pKa | 2.0 | -24.3 | 5.2 | 0.93 |

| Boiling Point (°C) | 208 | 80.1 | 115-116 | 123-124 |

| Topological Polar Surface Area (Ų) | 25.8 | 0 | 12.9 | 25.8 |

| cLogP | -0.508 | 2.177 | 0.836 | 0.260 |

The topological polar surface area of pyridazine is 25.8 Ų, which is identical to that of pyrimidine but significantly higher than pyridine, reflecting the enhanced polar character imparted by the adjacent nitrogen positioning. The calculated logarithm of the partition coefficient (cLogP) for pyridazine is -0.508, indicating hydrophilic character that contrasts with the lipophilic nature of benzene (cLogP = 2.177). These properties contribute to the unique solubility profiles and biological activities observed for pyridazine-containing compounds.

The hydrogen-bonding capacity of the pyridazine framework represents another critical aspect of its fundamental properties, with both nitrogen atoms capable of serving as hydrogen bond acceptors. This dual hydrogen-bonding capacity enables robust interactions with biological targets and contributes to the molecular recognition properties that make pyridazine derivatives valuable in drug design applications. The electron-withdrawing effects at positions 3 and 6 of the pyridazine ring modulate the properties of substituents at these positions, creating opportunities for fine-tuning molecular properties through strategic substitution patterns.

Halogenated Pyridazines in Chemical Research

Halogenated pyridazines, exemplified by compounds such as this compound, occupy a prominent position in contemporary chemical research due to their unique electronic properties and enhanced reactivity profiles. The incorporation of halogen substituents into the pyridazine framework significantly alters the electronic distribution within the molecule, creating opportunities for novel chemical transformations and applications. Research has demonstrated that halogenated pyridazines serve as versatile starting materials for a wide range of organic synthesis methods, particularly in nucleophilic substitution reactions where the electron-withdrawing halogen atoms activate the aromatic system toward nucleophilic attack.

The synthetic utility of halogenated pyridazines extends to their role as key intermediates in the construction of other heterocyclic and macrocyclic compounds. These compounds often serve as scaffolds for building more complex molecular architectures, with the halogen substituents providing reactive sites for further functionalization. The electron-withdrawing nature of halogens enhances the electrophilic character of the pyridazine ring, making these compounds particularly valuable in synthetic chemistry applications where selective reactivity is required.

Recent advances in the chemistry of halogenated pyridazines have focused on developing selective halogenation methods that can introduce specific halogen substituents at desired positions. Computational studies have revealed that halogen-pyridazine bond formation often occurs through stepwise nucleophilic aromatic substitution pathways, with the mechanism dependent on the specific halogen and substitution pattern involved. These mechanistic insights have informed the development of more efficient synthetic protocols for preparing halogenated pyridazine derivatives with controlled regioselectivity.

The pharmaceutical relevance of halogenated pyridazines has been demonstrated through their incorporation into various drug candidates and bioactive molecules. The presence of halogen substituents can significantly modulate pharmacological properties, including metabolic stability, bioavailability, and target selectivity. Research has shown that halogenated pyridazines often exhibit reduced cytochrome P450 inhibitory effects compared to other aromatic systems, making them attractive candidates for drug development applications where metabolic interactions need to be minimized.

Properties

IUPAC Name |

3-chloro-6-(3,4-difluorophenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF2N2/c11-10-4-3-9(14-15-10)6-1-2-7(12)8(13)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVQJSWDJDQQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(C=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-6-(3,4-difluorophenyl)pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H7ClF2N2

- CAS Number : 1154334-97-0

- Structure : The compound features a pyridazine ring substituted with a chlorine atom and a difluorophenyl group, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showcasing its potential as an effective therapeutic agent.

-

In Vitro Studies :

- The compound demonstrated cytotoxic effects on breast cancer cell lines (T-47D and MDA-MB-231), inducing apoptosis and altering cell cycle progression.

- IC50 values for the compound were reported as follows:

Cell Line IC50 (nM) T-47D 43.8 MDA-MB-231 55.6

-

Mechanism of Action :

- It is suggested that the compound inhibits cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Binding interactions at the CDK2 site were confirmed through molecular docking studies.

Other Biological Activities

In addition to its anticancer effects, this compound has shown potential in other areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are still needed to confirm efficacy against specific pathogens.

- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and potentially modulating drug metabolism through cytochrome P450 interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of pyridazine derivatives, including this compound:

-

Study on Anticancer Efficacy :

- A study evaluated a series of pyridazines for their anticancer activity against multiple human cancer cell lines. Results indicated that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis.

- The study highlighted the importance of structural modifications in enhancing biological activity.

-

Molecular Docking Analysis :

- In silico studies provided insights into the binding affinities of this compound with various protein targets. These analyses revealed potential interactions that could inform future drug design efforts.

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the primary applications of 3-Chloro-6-(3,4-difluorophenyl)pyridazine is in the development of herbicides. Research indicates that compounds within the pyridazine class exhibit potent herbicidal activity against both broadleaf and grassy weeds. The compound's structure allows it to selectively target specific weed species while minimizing harm to crops, making it an attractive option for sustainable agriculture practices .

Weeding Activity

A patent describes a related compound demonstrating high weeding activity, particularly against annual gramineous weeds and broadleaf weeds. The selectivity of this compound for crops over weeds suggests its potential as a direct application in agricultural settings at dosages ranging from 75 to 150 grams per hectare . This selectivity is crucial for maintaining crop yield while controlling unwanted vegetation.

Pharmaceutical Applications

Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases such as GSK-3 (glycogen synthase kinase 3). Inhibition of GSK-3 is relevant in treating various diseases, including diabetes and certain cancers . The compound's ability to modulate kinase activity positions it as a candidate for developing therapeutic agents aimed at these conditions.

Anticancer Properties

The compound's interaction with cellular pathways suggests its potential in anticancer research. By influencing signaling pathways critical for cell proliferation and survival, it may contribute to the development of new cancer therapies. Studies examining structure-activity relationships (SAR) indicate that modifications to the pyridazine structure can enhance its efficacy against specific cancer cell lines .

Biochemical Research

Mechanistic Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and cellular signaling pathways. Its interactions with various enzymes, including cytochrome P450s, highlight its role in metabolic processes and drug metabolism. Understanding these interactions can lead to insights into drug design and the development of safer pharmaceuticals.

Molecular Mechanism Investigations

The compound has also been used in studies focusing on molecular mechanisms underlying cellular responses to drugs. By elucidating how it binds to target proteins or enzymes, researchers can better understand its therapeutic potential and optimize its use in clinical settings.

Data Table: Summary of Applications

Case Studies

- Herbicidal Efficacy Study : A study demonstrated that a related pyridazine compound exhibited significant herbicidal activity against common agricultural weeds while showing minimal phytotoxicity on crops. This selectivity was attributed to the compound's unique structural features that allow for targeted action on weed species without affecting crop health.

- GSK-3 Inhibition Research : Research published in pharmacological journals highlighted the efficacy of pyridazine derivatives in inhibiting GSK-3 activity in vitro. These findings suggest that such compounds could be developed into therapeutic agents for managing conditions like Alzheimer's disease and type 2 diabetes.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key analogues differ in substituents at the pyridazine 6-position, influencing electronic and steric properties:

Analysis :

Pharmacological Activities

Biological activities vary significantly with substituents:

Preparation Methods

Preparation from 3,6-Dichloropyridazine via Nucleophilic Aromatic Substitution

A common synthetic route to 3-chloropyridazine derivatives involves starting from 3,6-dichloropyridazine , which is commercially available or can be synthesized by chlorination of pyridazine derivatives. The chlorine at position 6 is selectively substituted by an aryl group bearing the desired substituents (e.g., 3,4-difluorophenyl) while retaining the chlorine at position 3.

- Starting material: 3,6-dichloropyridazine

- Aryl substitution: Using 3,4-difluorophenylboronic acid or 3,4-difluorophenyl organometallic reagents in a palladium-catalyzed cross-coupling reaction (Suzuki–Miyaura coupling).

- Reaction conditions: Pd catalyst (e.g., Pd(OAc)₂), phosphine ligands (e.g., dppf), base (e.g., Cs₂CO₃), solvent mixture (1,4-dioxane/water), temperature around 100 °C.

- Outcome: Selective substitution at C6 position with 3,4-difluorophenyl group, maintaining chlorine at C3.

This methodology is supported by analogous syntheses of 3-chloro-6-(4-chlorophenyl)pyridazine and other 3,6-diarylpyridazines reported in literature, where sequential or one-pot Suzuki couplings enable selective C6 arylation while preserving the C3-chlorine substituent.

Halogenation and Chlorination of Pyridazinones Followed by Chlorine Substitution

An alternative approach involves:

- Starting from 6-(3,4-difluorophenyl)-3(2H)-pyridazinone or related pyridazinone derivatives.

- Chlorination of the pyridazinone using phosphorus oxychloride (POCl₃) under reflux conditions to convert the 3-hydroxy (or keto) group to chlorine, yielding 3-chloro-6-(3,4-difluorophenyl)pyridazine.

- This method is analogous to the preparation of 6-(p-chlorophenyl)-3-chloropyridazine reported in patent literature, where 6-(p-chlorophenyl)-3(2H)-pyridazinone is chlorinated with POCl₃ to yield the 3-chloro derivative.

| Step | Conditions | Notes |

|---|---|---|

| Chlorination of pyridazinone | POCl₃, reflux, 4-5 hours | Excess POCl₃ removed under vacuum |

| Work-up | Dilution with ice water, filtration | Recrystallization from DMF-water |

This approach is advantageous when the pyridazinone intermediate is readily accessible and allows direct installation of chlorine at position 3.

High-Pressure Cyclocondensation and Alternative Synthetic Routes

Recent research explores high-pressure reactors (Q-Tube) to promote cyclocondensation reactions forming pyridazine derivatives, which could be adapted for functionalized pyridazines including halogenated aryl substituents. However, these methods are more applicable to complex fused pyridazine systems rather than simple 3-chloro-6-aryl pyridazines.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reaction Type | Conditions & Reagents | Product Focus | Yield & Purity Notes |

|---|---|---|---|---|---|

| 1 | 3,6-Dichloropyridazine | Pd-catalyzed Suzuki coupling | Pd(OAc)₂, dppf, Cs₂CO₃, 1,4-dioxane/water, 100 °C | This compound | High yields typical (60–90%) |

| 2 | 6-(3,4-difluorophenyl)-3(2H)pyridazinone | Chlorination with POCl₃ | POCl₃ reflux 4-5 h, vacuum removal, recrystallization | This compound | High purity after recrystallization |

| 3 | 3,6-Dichloropyridazine | Nucleophilic substitution (amination) | Ammoniacal liquor, DMF or other solvents, 30-180 °C, 5-26 h | 3-Amino-6-chloropyridazine (intermediate) | Yields up to 95%, purity >98% |

| 4 | Various pyridazine precursors | High-pressure cyclocondensation | Q-Tube reactor, pressurized, ethanol/dioxane solvents | Complex pyridazine derivatives | Environmentally benign, moderate yields |

Research Findings and Notes

- The selectivity of substitution at the 6-position over the 3-position is critical to retain the chlorine at C3. Pd-catalyzed Suzuki coupling has been demonstrated to achieve this with high chemoselectivity.

- Chlorination of pyridazinones with POCl₃ is a classical and reliable method to introduce chlorine at position 3, converting the keto or hydroxy group to chlorine.

- Reaction solvents such as DMF, acetonitrile, and methylene chloride influence reaction rates and yields in nucleophilic substitution on dichloropyridazine.

- Purification typically involves recrystallization and silica gel chromatography to achieve high purity products suitable for further applications.

- High-pressure reaction techniques offer greener and more efficient synthetic alternatives but require specialized equipment.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-6-(3,4-difluorophenyl)pyridazine, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling reactions. For example, analogous pyridazine derivatives (e.g., 3-chloro-6-(trifluoromethyl)pyridazine) have been prepared by reacting chloropyridazine precursors with fluorinated aryl boronic acids under palladium catalysis . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves reaction efficiency and reduces side products compared to conventional heating . Yield optimization requires precise control of solvent polarity (e.g., DMF or THF), catalyst loading (1–5 mol%), and stoichiometric ratios (1:1.2 aryl boronate:chloropyridazine).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: While specific toxicity data for this compound may be limited, structurally similar chloropyridazines require:

- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental release .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with Cl/F substituents .

- Infrared (IR) Spectroscopy: Peaks at 1550–1600 cm⁻¹ (C=C aromatic stretching) and 1100–1250 cm⁻¹ (C-F bonds) validate substitution patterns .

- NMR: ¹H/¹³C NMR distinguishes pyridazine protons (δ 7.5–8.5 ppm) from fluorophenyl groups (δ 6.8–7.3 ppm). ¹⁹F NMR resolves ortho/meta/para fluorine environments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments for derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles. For example, in a related compound (C15H14ClF3N4), SC-XRD confirmed a monoclinic crystal system (space group P21/c) with a dihedral angle of 28.5° between pyridazine and fluorophenyl rings, critical for understanding steric effects in subsequent reactions . Use low-temperature (100 K) data collection to minimize thermal motion artifacts.

Q. What strategies address low regioselectivity during functionalization of the pyridazine core?

- Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., -NH2 or -OMe) to steer electrophilic attacks to specific positions .

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during cross-coupling .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the 3-position chlorine, facilitating substitution .

Q. How do electronic effects of 3,4-difluorophenyl substituents influence reactivity in medicinal chemistry applications?

- Methodological Answer: The electron-withdrawing fluorine atoms increase the electrophilicity of the pyridazine ring, enhancing interactions with biological targets (e.g., kinase inhibitors). Computational studies (DFT) on analogous compounds show:

- Reduced HOMO-LUMO gaps (ΔE ≈ 4.5 eV) improve charge transfer in enzyme binding pockets .

- Fluorine’s van der Waals radius (1.47 Å) optimizes hydrophobic interactions without steric hindrance .

Addressing Data Contradictions

- Discrepancies in Reaction Yields: Variations in reported yields (e.g., 60% vs. 92%) often stem from trace moisture in solvents or inconsistent catalyst activation. Pre-drying solvents (3Å molecular sieves) and degassing via freeze-pump-thaw cycles improve reproducibility .

- Conflicting Crystallographic Data: Always cross-validate SC-XRD results with spectroscopic data (e.g., NOESY for proximity correlations) and computational models (Mercury/Materials Studio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.